N,3-Dimethyl-N-[(Pyridin-3-Yl)methyl]-1,2-Oxazole-5-Carboxamide is a 3D fragment identified through fragment-based screening efforts targeting the catalytic domain of human JARID1B. [, ] Fragment-based screening is a powerful approach in drug discovery, aiming to identify small molecules (fragments) that bind to specific protein targets. These fragments serve as starting points for the development of larger, more potent drug candidates. [] This particular fragment has been investigated for its potential in developing novel therapeutic agents.
Crystallographic data from the Structural Genomics Consortium (SGC) and Diamond Light Source's I04-1 beamline provide insights into the molecular structure of N,3-Dimethyl-N-[(Pyridin-3-Yl)methyl]-1,2-Oxazole-5-Carboxamide. [, ] This data, analyzed using the software program PANDDA, reveals the fragment's binding mode within the catalytic domain of JARID1B.
While the precise mechanism of action for this specific fragment remains undefined, its interaction with JARID1B suggests potential influence over histone modifications. JARID1B is a histone demethylase, an enzyme playing a crucial role in regulating gene expression by removing methyl groups from histone proteins. [, ]
N,3-Dimethyl-N-[(Pyridin-3-Yl)methyl]-1,2-Oxazole-5-Carboxamide currently finds application as a research tool in studying JARID1B. [, ] This fragment, by binding to the enzyme, provides insights into its structure and potential druggable pockets. This knowledge can guide the design of more potent and selective JARID1B inhibitors, which could have therapeutic implications for various diseases.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3